Ezeprogind Ezeprogind AZP-2006 free base is an artificial zinc-finger protein used to inhibition DNA replication of human papillomavirus (HPV).
Brand Name: Vulcanchem
CAS No.: 615539-20-3
VCID: VC0520346
InChI: InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)
SMILES: CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
Molecular Formula: C25H44N6
Molecular Weight: 428.7 g/mol

Ezeprogind

CAS No.: 615539-20-3

Cat. No.: VC0520346

Molecular Formula: C25H44N6

Molecular Weight: 428.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ezeprogind - 615539-20-3

Specification

CAS No. 615539-20-3
Molecular Formula C25H44N6
Molecular Weight 428.7 g/mol
IUPAC Name N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)
Standard InChI Key KLKKWCPJBTXWOV-UHFFFAOYSA-N
SMILES CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
Canonical SMILES CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
Appearance Solid powder

Introduction

Mechanism of Action and Biological Activity

Ezeprogind is a neurotrophic inducer with multifaceted mechanisms targeting key pathways in neurodegeneration:

Amyloid Precursor Protein (APP) Modulation

  • Inhibits proteolysis of full-length APP to amyloid-beta (Aβ) peptides:

    • IC50_{50}: 5 µM for Aβ138_{1-38}, 2 µM for Aβ140_{1-40}.

  • Induces APP intracellular domain (AICD) expression at concentrations as low as 0.8 µM.

Neuroprotection

  • Prevents Aβ-induced cytotoxicity in primary rat cortical neurons:

    • Effective at concentrations of 10–100 nM.

  • Reduces microglial activation and inflammatory cytokine secretion (IL-1β, IL-6).

Cognitive Benefits

  • Improves spatial memory retention in the SAMP8 mouse model of dementia:

    • Administered at 3 mg/kg/day for up to eight months.

  • Decreases hippocampal microglial activation, supporting anti-inflammatory effects.

Antimalarial Activity

  • Exhibits antimalarial properties by inhibiting chloroquine-resistant Plasmodium falciparum proliferation:

    • IC50_{50}: 40.6 nM.

Neurodegenerative Diseases

Ezeprogind’s primary focus is on treating progressive supranuclear palsy (PSP), Alzheimer’s disease, Parkinson’s disease, and tauopathies:

  • Targets tau protein aggregation and inflammation pathways.

  • Currently in Phase II clinical trials for PSP.

Progranulin Modulation

Ezeprogind acts as a modulator of progranulin (GRN), a glycoprotein implicated in neuroinflammation:

  • Binds to the PGRN/PSAP complex with a potency (KdK_d) of 201 nM.

  • Recommended in vitro concentration: ~100 nM.

Preclinical Studies

Key findings from animal models include:

  • Prevention of synaptic degradation and neuronal death induced by Aβ peptides.

  • Reversal of cognitive deficits in aged mice through long-term administration.

Clinical Trials

Ezeprogind has progressed to Phase II trials for PSP under the sponsorship of AlzProtect:

  • Demonstrates safety and efficacy in early-stage studies.

  • Represents a "first-in-class" compound due to its unique mechanism involving progranulin release modulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator